molecular formula C20H13ClN2O2S B2624515 (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol CAS No. 310459-34-8

(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol

Cat. No. B2624515
CAS RN: 310459-34-8
M. Wt: 380.85
InChI Key: RKGZQJKMWUYTFR-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol, also known as BTCP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent. In vitro studies have shown that (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The exact mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has been shown to have antioxidant and anti-inflammatory effects. These effects are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several areas of future research that could be explored with regards to (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in animal models of cancer. Another direction is to study its neuroprotective effects in more detail and explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol and identify potential targets for drug development.

Synthesis Methods

(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol can be synthesized by reacting 2-aminobenzothiazole with 5-chloro-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting compound is then treated with 4-aminophenol to yield the final product, (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol. The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol has been optimized to improve yield and purity, making it a viable candidate for further research.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(5-chloro-2-hydroxyphenyl)methylideneamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c21-13-5-7-17(24)12(9-13)11-22-14-6-8-18(25)15(10-14)20-23-16-3-1-2-4-19(16)26-20/h1-11,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGZQJKMWUYTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol

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